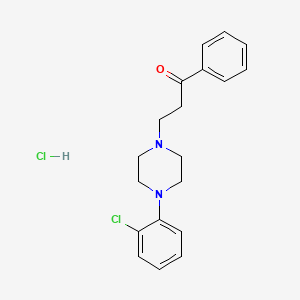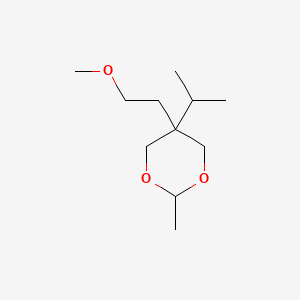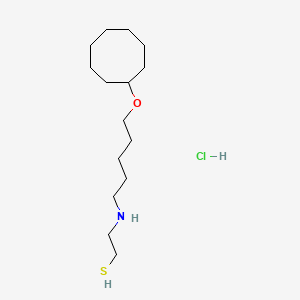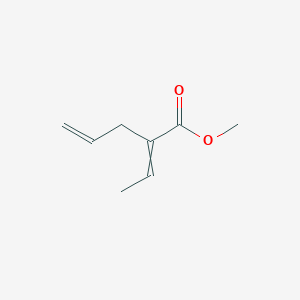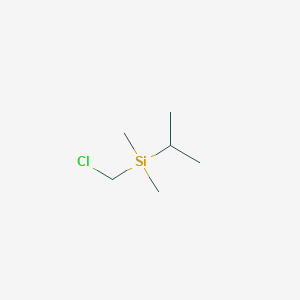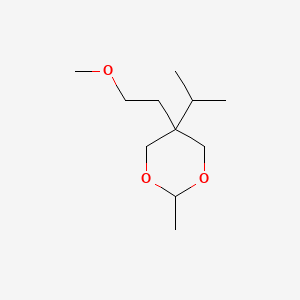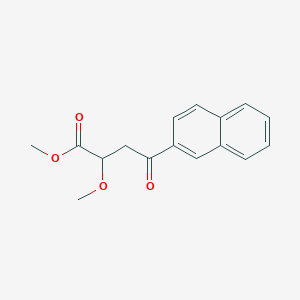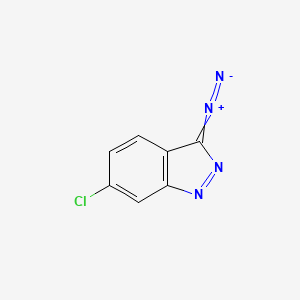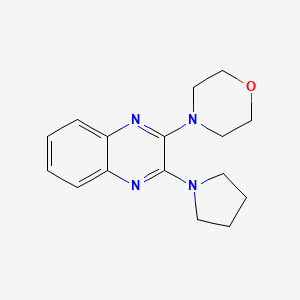
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine is a complex organic compound that features a quinoxaline ring substituted with a pyrrolidine and a morpholine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the formation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then subjected to nucleophilic substitution reactions to introduce the pyrrolidine and morpholine groups. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline derivatives and morpholine-containing molecules, such as:
- 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)piperidine
- 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)thiomorpholine
- 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)pyrrolidine
Uniqueness
What sets 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both pyrrolidine and morpholine groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
6641-46-9 |
|---|---|
Fórmula molecular |
C16H20N4O |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine |
InChI |
InChI=1S/C16H20N4O/c1-2-6-14-13(5-1)17-15(19-7-3-4-8-19)16(18-14)20-9-11-21-12-10-20/h1-2,5-6H,3-4,7-12H2 |
Clave InChI |
RLRZTEUXDGHPHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


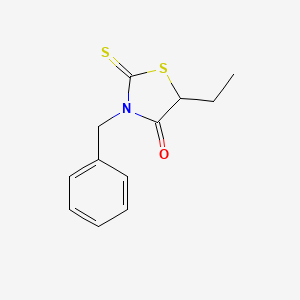

![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
